

Application Notes and Protocols for the GC-MS Analysis of Tricyclodecenyl Acetate

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Compound of Interest

Compound Name: Tricyclodecenyl acetate

Cat. No.: B8122830

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Introduction

Tricyclodecenyl acetate (CAS No. 5413-60-5) is a widely used fragrance ingredient known for its green, woody, and herbaceous scent profile. It is a key component in many perfumes, cosmetics, and other scented consumer products. Accurate and reliable quantification of **Tricyclodecenyl acetate** is crucial for quality control, regulatory compliance, and formulation development in the fragrance and cosmetic industries. Gas chromatography-mass spectrometry (GC-MS) is the premier analytical technique for the identification and quantification of volatile and semi-volatile compounds like **Tricyclodecenyl acetate**, offering unparalleled sensitivity and specificity.

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of **Tricyclodecenyl acetate** using GC-MS.

Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental for successful method development.

Property	Value
Molecular Formula	C ₁₂ H ₁₆ O ₂ [1]
Molecular Weight	192.25 g/mol [1]
IUPAC Name	8-tricyclo[5.2.1.0 ^{2,6}]dec-3-enyl acetate [1]
Appearance	Colorless to pale yellow liquid [2]
Odor Profile	Floral, fruity [2]
Solubility	Insoluble in water; soluble in organic solvents like ethanol and ether [2]

Quantitative Data Summary

The following tables summarize the key quantitative data for the GC-MS analysis of **Tricyclodecenyl acetate**.

Table 1: Gas Chromatography and Mass Spectrometry Parameters

Parameter	Value	Reference
GC Column	DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness	General fragrance analysis protocols
Kovats Retention Index (non-polar column)	1407	[1]
Ionization Mode	Electron Ionization (EI)	[3]
Ionization Energy	70 eV	Typical EI-MS parameter
Mass Scan Range	40-300 amu	Inferred from mass spectrum

Table 2: Mass Spectrometry Fragmentation Data

The following major fragments are observed in the electron ionization mass spectrum of **Tricyclodecenyl acetate**.^[3]

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment Identity
41	45	C ₃ H ₅ ⁺
43	60	CH ₃ CO ⁺
66	100	C ₅ H ₆ ⁺
77	30	C ₆ H ₅ ⁺
79	55	C ₆ H ₇ ⁺
91	50	C ₇ H ₇ ⁺
105	20	C ₈ H ₉ ⁺
132	35	[M-CH ₃ COOH] ⁺
192	5	[M] ⁺ (Molecular Ion)

Experimental Protocols

This section outlines a detailed protocol for the GC-MS analysis of **Tricyclodecenyl acetate** in a cosmetic product matrix (e.g., lotion or perfume).

Sample Preparation (Liquid-Liquid Extraction)

Objective: To extract **Tricyclodecenyl acetate** from a cosmetic matrix for GC-MS analysis.

Materials:

- Cosmetic sample (e.g., lotion, perfume)
- Hexane (GC grade)
- Ethanol (GC grade)
- Deionized water

- Anhydrous sodium sulfate
- 50 mL centrifuge tubes
- Vortex mixer
- Centrifuge
- 2 mL GC vials with PTFE-lined septa
- Internal Standard (IS) solution (e.g., 10 µg/mL of Tetradecyl acetate in hexane)

Procedure:

- Accurately weigh approximately 1 g of the cosmetic sample into a 50 mL centrifuge tube.
- For lotions and creams, add 10 mL of ethanol and vortex for 1 minute to disperse the sample. For liquid perfumes, this step can be omitted.
- Add 10 mL of hexane to the tube.
- Spike the sample with a known volume of the internal standard solution (e.g., 100 µL).
- Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of the analyte into the hexane layer.
- Add 5 mL of deionized water and vortex for another minute.
- Centrifuge the mixture at 3000 rpm for 10 minutes to achieve phase separation.
- Carefully transfer the upper hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
- Transfer the dried hexane extract into a 2 mL GC vial for analysis.

GC-MS Instrumentation and Conditions

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source.

GC Conditions:

- Injection Port Temperature: 250°C
- Injection Mode: Splitless (1 µL injection volume)
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
- Oven Temperature Program:
 - Initial temperature: 60°C, hold for 2 minutes
 - Ramp 1: 5°C/min to 180°C
 - Ramp 2: 20°C/min to 280°C, hold for 5 minutes
- Transfer Line Temperature: 280°C

MS Conditions:

- Ion Source Temperature: 230°C
- Quadrupole Temperature: 150°C
- Acquisition Mode: Full Scan (for qualitative analysis) and Selected Ion Monitoring (SIM) (for quantitative analysis)
- SIM Ions for **Tricyclodecenyl Acetate**: m/z 66, 132
- SIM Ion for Internal Standard (Tetradecyl acetate): To be determined based on its mass spectrum.

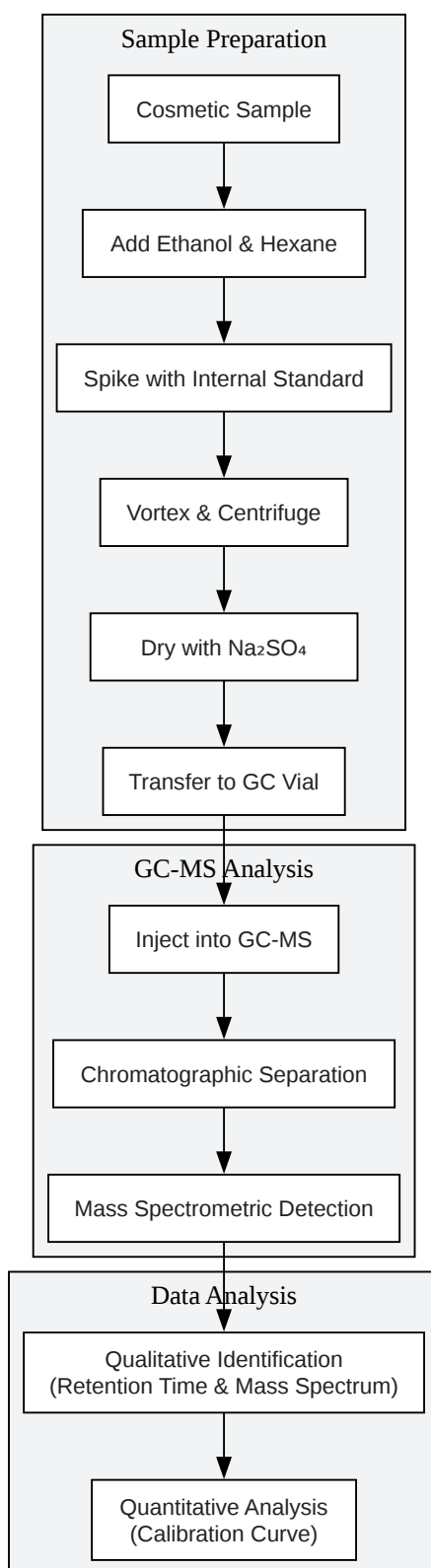
Data Analysis

- Qualitative Analysis: Identify the **Tricyclodecenyl acetate** peak in the total ion chromatogram (TIC) by comparing its retention time with that of a known standard. Confirm the identity by matching the acquired mass spectrum with a reference spectrum (e.g., NIST library).[3]

- Quantitative Analysis: Construct a calibration curve by analyzing a series of standard solutions of **Tricyclodecenyl acetate** with a constant concentration of the internal standard. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. Determine the concentration of **Tricyclodecenyl acetate** in the sample extract from the calibration curve.

Visualizations

Experimental Workflow



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Caption: Workflow for the GC-MS analysis of **Tricyclodecenyl acetate**.

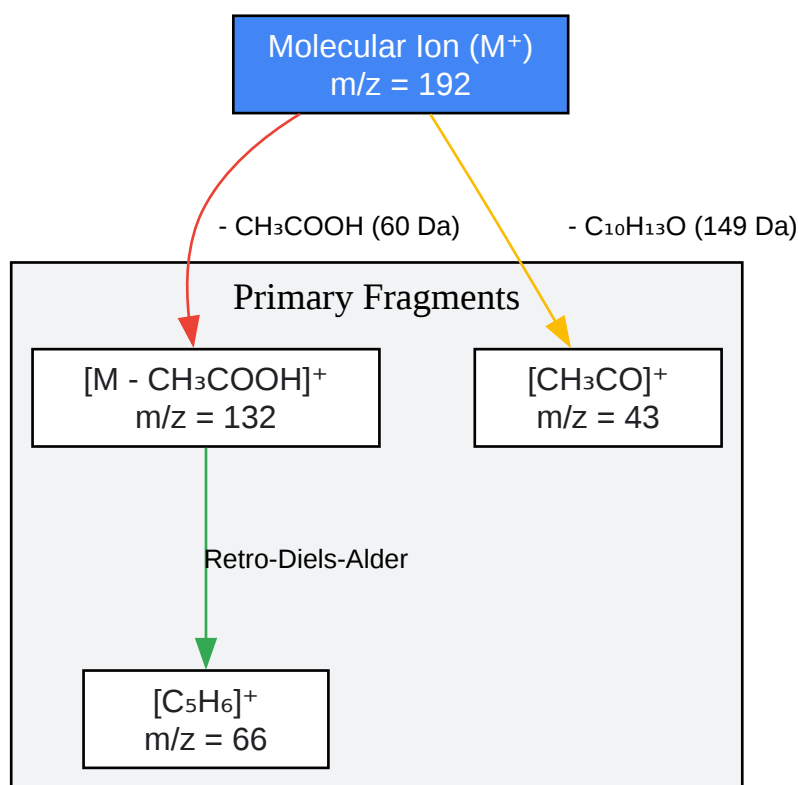
Logical Relationship of Analytical Steps



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Caption: Key stages in the GC-MS analysis process.

Mass Fragmentation Pathway



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Caption: Proposed fragmentation of **Tricyclodecenyl acetate** in EI-MS.

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